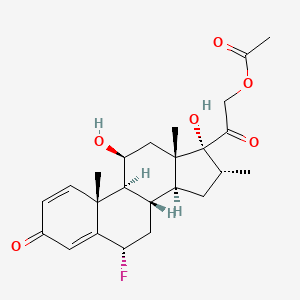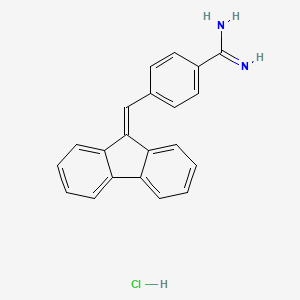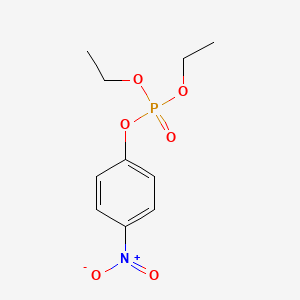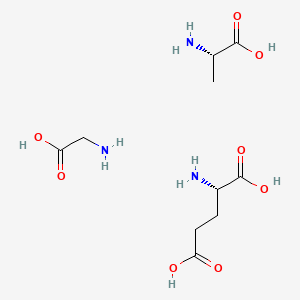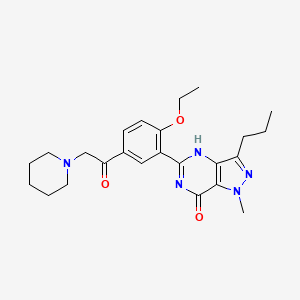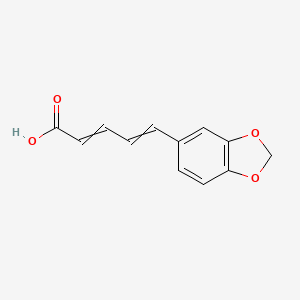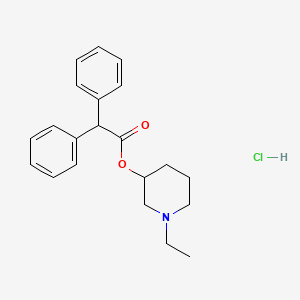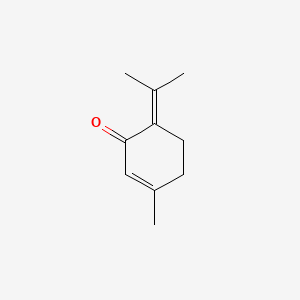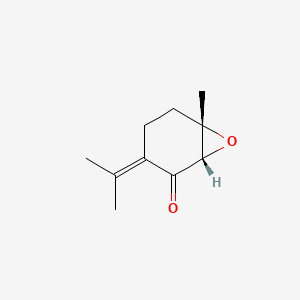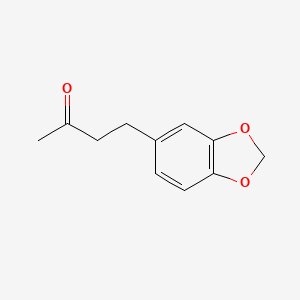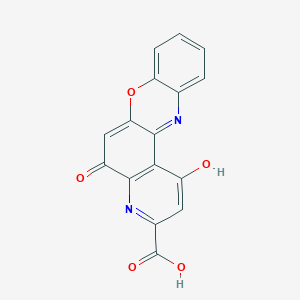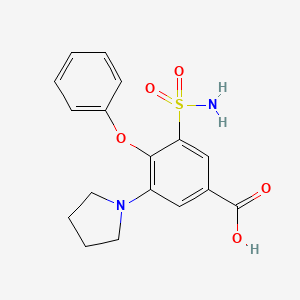
PKCbeta Inhibitor
Übersicht
Beschreibung
PKCbeta inhibitors are a class of compounds that selectively inhibit the activity of Protein Kinase C beta (PKCβ), a type of enzyme that plays a crucial role in several cellular processes . PKCβ is immediately downstream of B-cell receptor (BCR) and has been shown to be essential to cell survival and proliferation in vivo . PKCβ inhibitors have been used to understand PKC-mediated intracellular signaling pathways and for the diagnosis and treatment of various PKC-associated diseases, such as cancers, neurological diseases, cardiovascular diseases, and infections .
Molecular Structure Analysis
PKCbeta inhibitors have diverse molecular structures, depending on the specific inhibitor. For instance, the primary pharmacophore model of PKCβ inhibitors was constructed based on the intermolecular interactions of bisindolylmaleimide inhibitor with amino acid residues in the ATP-binding site of human PKCβ .
Physical And Chemical Properties Analysis
The physical and chemical properties of PKCbeta inhibitors can vary depending on the specific inhibitor. For instance, INST3399, a novel PKCβ inhibitor, inhibits PKCβ in the basal state, about >5-times more potent than ruboxistaurin and exhibit more than >100-fold selectivity for PKCβ versus PKCα .
Wissenschaftliche Forschungsanwendungen
PKCbeta Inhibitors are a type of drug that inhibits the activity of Protein Kinase C beta (PKCβ), a protein involved in several cellular processes. These inhibitors have been studied for their potential applications in various scientific fields .
-
Scientific Field: Oncology
- PKCbeta Inhibitors have been studied for their potential use in cancer treatment. For example, the PKC inhibitor AEB071 has shown preclinical activity in Chronic Lymphocytic Leukemia (CLL) .
- The method of application typically involves administering the inhibitor to cancer cells and observing the effects on cell survival and proliferation .
- The results of these studies have shown that AEB071 can attenuate BCR-mediated survival pathways, inhibit CpG-induced survival and proliferation of CLL cells in vitro, and effectively block microenvironment-mediated survival signaling pathways in primary CLL cells .
-
Scientific Field: Neurology
- PKCbeta Inhibitors have also been studied for their potential use in treating neurological diseases .
- The method of application in this field would likely involve administering the inhibitor to neurons or neural tissue and observing the effects on neural function .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can mitigate the symptoms or progression of neurological diseases .
-
Scientific Field: Cardiovascular Research
- PKCbeta Inhibitors have been studied for their potential use in treating cardiovascular diseases .
- The method of application in this field would likely involve administering the inhibitor to heart tissue or cells and observing the effects on heart function .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can improve heart function or mitigate the symptoms of cardiovascular diseases .
-
Scientific Field: Immunology
- PKCbeta Inhibitors have been studied for their potential use in modulating immune responses .
- The method of application in this field would likely involve administering the inhibitor to immune cells and observing the effects on immune function .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can modulate immune responses in a beneficial way .
-
Scientific Field: Infectious Diseases
- PKCbeta Inhibitors have been studied for their potential use in treating infectious diseases .
- The method of application in this field would likely involve administering the inhibitor to cells infected with a pathogen and observing the effects on pathogen survival or replication .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can inhibit the survival or replication of pathogens .
-
Scientific Field: Metabolic Diseases
- PKCbeta Inhibitors have been studied for their potential use in treating metabolic diseases .
- The method of application in this field would likely involve administering the inhibitor to cells or tissues and observing the effects on metabolic function .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can improve metabolic function or mitigate the symptoms of metabolic diseases .
-
Scientific Field: Dermatology
- PKCbeta Inhibitors have been studied for their potential use in treating skin diseases .
- The method of application in this field would likely involve administering the inhibitor to skin cells or tissues and observing the effects on skin health .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can improve skin health or mitigate the symptoms of skin diseases .
-
Scientific Field: Ophthalmology
- PKCbeta Inhibitors have been studied for their potential use in treating eye diseases .
- The method of application in this field would likely involve administering the inhibitor to eye tissues or cells and observing the effects on eye health .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can improve eye health or mitigate the symptoms of eye diseases .
-
Scientific Field: Endocrinology
- PKCbeta Inhibitors have been studied for their potential use in treating endocrine disorders .
- The method of application in this field would likely involve administering the inhibitor to endocrine tissues or cells and observing the effects on endocrine function .
- While specific results would depend on the particular study, generally, these studies aim to determine whether PKCbeta Inhibitors can improve endocrine function or mitigate the symptoms of endocrine disorders .
Safety And Hazards
PKCbeta inhibitors, like all drugs, can have side effects. For instance, Enzastaurin, a PKC-β selective inhibitor, has been shown to impair memory in middle-aged rats . Moreover, the long-term toxicity profile of ibrutinib, a first-in-class inhibitor, includes a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension .
Zukünftige Richtungen
Given the potential of PKCbeta inhibitors in treating various diseases, future research will likely focus on improving their efficacy and safety profile. For instance, INST3399 is a promising novel drug candidate for the pharmacological treatment of obesity and associated comorbidities . Furthermore, future efforts targeting PKC with the PKC inhibitor AEB071 as monotherapy in clinical trials of relapsed and refractory CLL patients are warranted .
Eigenschaften
IUPAC Name |
3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWODJBCHRADND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423555 | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PKCbeta Inhibitor | |
CAS RN |
257879-35-9 | |
| Record name | Pkcbeta inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKC.BETA. INHIBITOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




